Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate
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Overview
Description
Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate is an organophosphorus compound with a unique structure that includes both ethoxycarbonyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate typically involves the reaction of diethyl phosphite with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction proceeds via nucleophilic addition of the phosphite to the isocyanate, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as palladium or copper can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the substituent introduced.
Scientific Research Applications
Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is facilitated by the presence of the ethoxycarbonyl and amino groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Ethyl isocyanate
- Phosphonic acids
- Phosphine derivatives
Uniqueness
Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate is unique due to its dual functional groups, which provide it with versatile reactivity. This compound can participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry. Its ability to interact with biological molecules also sets it apart from other similar compounds .
Properties
CAS No. |
62381-05-9 |
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Molecular Formula |
C9H18NO5P |
Molecular Weight |
251.22 g/mol |
IUPAC Name |
ethyl N-(1-diethoxyphosphorylethenyl)carbamate |
InChI |
InChI=1S/C9H18NO5P/c1-5-13-9(11)10-8(4)16(12,14-6-2)15-7-3/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
QMQMCJRYZNNVKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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